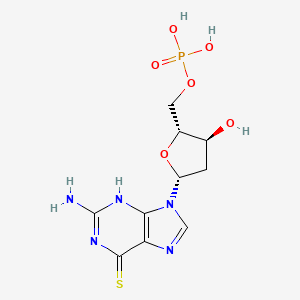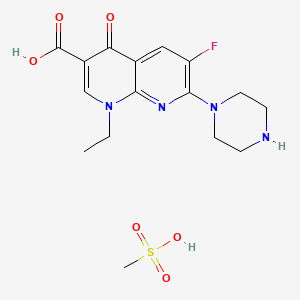
5-Thio-a-D-mannose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Thio-a-D-mannose: is a unique thiosugar, which is a type of sugar molecule where a sulfur atom replaces an oxygen atom in the ring structure. This compound was first isolated from the marine sponge Clathria pyramida and represents the only known naturally occurring free 5-thioaldopyranose . Thiosugars, including this compound, possess distinct physicochemical properties compared to their oxygen analogs, making them of significant interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thio-a-D-mannose typically involves the displacement of the ring oxygen in a sugar molecule with a sulfur atom. One common method includes the conversion of optically active trans-α-2,3-epoxy alcohols to 5-thio-d-glucopyranosides via thiirane derivatives as key intermediates . Another approach involves the use of triflic acid-mediated synthesis of thioglycosides, which features high reaction rates and product yields .
Industrial Production Methods: These methods often involve the use of thiolate anions and glycosyl halides, as well as the displacement of leaving groups by active thiols .
化学反応の分析
Types of Reactions: 5-Thio-a-D-mannose undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiosugar can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: The sulfur atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiosugars .
科学的研究の応用
Chemistry: 5-Thio-a-D-mannose is used as a building block in the synthesis of glycomimetics, which are molecules that mimic the structure and function of carbohydrates.
Biology: In biological research, this compound is studied for its interactions with enzymes and other biomolecules. Its unique structure allows it to serve as a probe for understanding carbohydrate-protein interactions .
Medicine: Thiosugars, including this compound, are being explored for their potential therapeutic applications. They have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functions .
作用機序
The mechanism of action of 5-Thio-a-D-mannose involves its interaction with specific molecular targets and pathways. One key target is alpha-mannosidase, an enzyme involved in the hydrolysis of mannose-containing glycans. By inhibiting this enzyme, this compound can affect glycan processing and metabolism . Additionally, its sulfur atom can participate in redox reactions, influencing cellular redox balance and signaling pathways .
類似化合物との比較
Salacinol and Kotalanol: These thiosugars are known for their inhibitory effects on glycosidases and have potential therapeutic applications.
Thioglycosides: These compounds, such as glucosinolates and lincomycins, contain sulfur in the glycosidic linkage and exhibit unique biological activities.
1,4-Thioanhydrosugars: Examples include salacinol and kotalanol, which have been studied for their medicinal properties.
Uniqueness: 5-Thio-a-D-mannose is unique due to its natural occurrence as a free thiosugar and its distinct structural and physicochemical properties. Its ability to interact with specific enzymes and participate in various chemical reactions sets it apart from other thiosugars .
特性
CAS番号 |
127854-51-7 |
|---|---|
分子式 |
C6H12O5S |
分子量 |
196.22 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 |
InChIキー |
KNWYARBAEIMVMZ-PQMKYFCFSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](S1)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(S1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


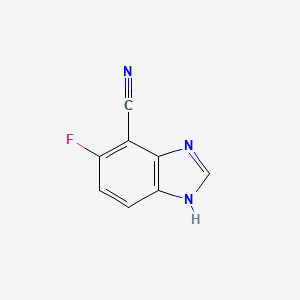
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)

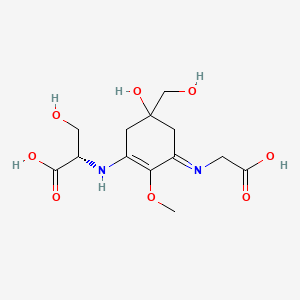

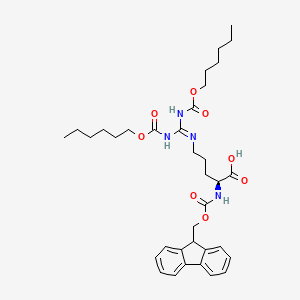

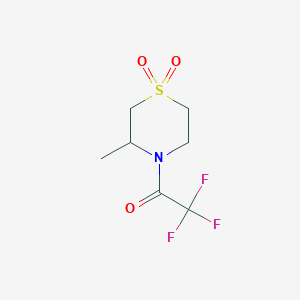
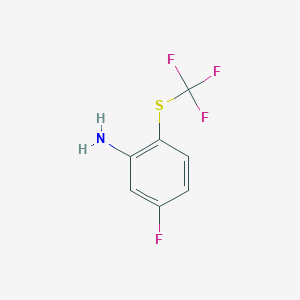
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
